N-(3,4-dimethoxyphenyl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide
Description
The compound N-(3,4-dimethoxyphenyl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide features a thiazole core substituted with a 4-methoxyphenylsulfonamido group at position 2 and a propanamide chain linked to a 3,4-dimethoxyphenyl moiety.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6S2/c1-28-16-6-8-17(9-7-16)32(26,27)24-21-23-15(13-31-21)5-11-20(25)22-14-4-10-18(29-2)19(12-14)30-3/h4,6-10,12-13H,5,11H2,1-3H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHWAMHTPLUULB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide is a synthetic compound classified as a thiazole derivative. Its structure incorporates multiple functional groups, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C21H24N4O5S
- Molecular Weight : 444.51 g/mol
- CAS Number : 878061-45-1
Structural Features
The compound features a thiazole ring, methoxy groups, and a sulfonamide moiety. These structural components are known to influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O5S |
| Molecular Weight | 444.51 g/mol |
| CAS Number | 878061-45-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiazole ring is known for its role in modulating enzyme activity, while the sulfonamide group can inhibit certain metabolic pathways.
Therapeutic Applications
Research indicates that compounds similar to this compound exhibit potential in treating various conditions:
- Antimicrobial Activity : Studies have shown that thiazole derivatives can possess significant antibacterial and antifungal properties.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.
- Anti-inflammatory Effects : Compounds with similar structures have been investigated for their ability to reduce inflammation.
Case Studies and Research Findings
-
Antimicrobial Activity :
A study published in Pharmaceutical Biology evaluated the antimicrobial efficacy of thiazole derivatives against various bacterial strains. The results indicated that certain modifications to the thiazole structure enhanced antibacterial activity significantly . -
Cytotoxicity Against Cancer Cells :
Research conducted by Journal of Medicinal Chemistry highlighted that specific thiazole derivatives exhibited potent cytotoxic effects against human cancer cell lines. The study emphasized the importance of the sulfonamide group in enhancing the anticancer activity . -
Mechanisms of Action :
A detailed investigation into the mechanisms revealed that these compounds could inhibit key enzymes involved in cellular metabolism, leading to apoptosis in cancer cells. This was particularly noted in studies focusing on leukemia and breast cancer cell lines .
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| N-(3,4-dimethoxyphenyl)-5-(4-methoxyphenylsulfonamido)nicotinamide | Antimicrobial and anticancer | Enzyme inhibition and receptor modulation |
| N-(3-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide | Antimicrobial | Inhibition of metabolic pathways |
| Sulfanilamide | Antibacterial | Inhibition of bacterial folic acid synthesis |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups:
Thiazole and Benzothiazole Derivatives
- N-(benzothiazole-2-yl)-3,3-diphenylpropanamide (): This analog replaces the thiazole’s sulfonamido group with a benzothiazole core and diphenylpropanamide.
- The fluorophenyl group may improve metabolic stability relative to the target’s methoxy groups .
Sulfonamide-Containing Compounds
- 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides (): These triazole derivatives feature sulfonylbenzoyl groups and fluorophenyl substituents.
- Sulfamethoxazole-derived N-[5-methylisoxazol-3-yl]-N-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl)amino]benzenesulfonamide (): Demonstrates how sulfonamide positioning influences antibacterial activity. The isoxazole and thiadiazine rings introduce steric bulk, contrasting with the target’s thiazole-propanamide flexibility .
Physicochemical Properties
The target’s methoxy groups likely increase solubility in polar solvents compared to halogenated analogs (e.g., ’s fluorophenyl derivative). Sulfonamido and thiazole moieties may enhance binding to metalloenzymes or nucleic acids .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
